Technical Guide: CAS 5469-16-9 ((+/-)-3-Hydroxy-γ-Butyrolactone)
Technical Guide: CAS 5469-16-9 ((+/-)-3-Hydroxy-γ-Butyrolactone)
[1][2]
Executive Summary
CAS 5469-16-9 , chemically known as (+/-)-3-Hydroxy-γ-butyrolactone (3-HGB) , is a critical C4 chiral building block in the pharmaceutical industry. While structurally simple, its racemic nature serves as a cost-effective starting material for the synthesis of high-value therapeutics, including HMG-CoA reductase inhibitors (statins), HIV protease inhibitors (e.g., Amprenavir), and neuromodulators like L-carnitine.
This guide addresses the physicochemical properties of the racemate, its pivotal role as a "chiral pool" precursor, and provides a validated protocol for its enzymatic kinetic resolution—a necessary step to access the enantiopure (S)-isomer required for drug development.[1]
Part 1: Chemical Identity & Physicochemical Properties[3][4][5]
CAS 5469-16-9 refers specifically to the racemic mixture of 3-hydroxy-γ-butyrolactone. Researchers must distinguish this from the enantiopure (S)-isomer (CAS 7331-52-4), which is the active synthon for most pharmaceutical applications.
Core Data Table[6]
| Property | Specification |
| CAS Number | 5469-16-9 |
| IUPAC Name | 4-hydroxydihydrofuran-2(3H)-one |
| Common Name | (+/-)-3-Hydroxy-γ-butyrolactone |
| Molecular Formula | C₄H₆O₃ |
| Molecular Weight | 102.09 g/mol |
| Appearance | Colorless to pale yellow viscous liquid |
| Boiling Point | 98–100 °C (at 0.3 mmHg) |
| Density | ~1.24 g/mL |
| Solubility | Miscible with water, ethanol; immiscible with petroleum ether |
| Stability | Hygroscopic; susceptible to hydrolysis in basic media |
Structural Insight
The molecule consists of a 5-membered lactone ring with a hydroxyl group at the C3 position.[1]
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Reactivity: The strained lactone ring makes it susceptible to nucleophilic attack (ring-opening) by amines or alkoxides, a feature exploited in drug synthesis.
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Chirality: The C3 carbon is a stereocenter. CAS 5469-16-9 contains both (R) and (S) enantiomers in a 1:1 ratio.
Part 2: Mechanism of Synthetic Utility
The utility of 3-HGB lies in its ability to undergo ring-opening functionalization while retaining (or inverting) stereochemistry at the C3 position.
Synthetic Pathway Visualization
The following diagram illustrates how the core lactone structure serves as a divergent intermediate for three major drug classes.
Caption: Divergent synthetic pathways from racemic 3-HGB to major pharmaceutical classes via kinetic resolution.
Part 3: Experimental Protocol - Enzymatic Kinetic Resolution
Context: While the (S)-enantiomer can be synthesized from L-malic acid, it is often more cost-effective to purchase the racemic CAS 5469-16-9 and perform a kinetic resolution. This process uses a lipase to selectively acylate the (R)-isomer, leaving the desired (S)-isomer as the unreacted alcohol.
Protocol: Lipase-Catalyzed Resolution of Racemic 3-HGB
Objective: Isolate (S)-3-hydroxy-γ-butyrolactone with >98% enantiomeric excess (ee).
Reagents:
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Substrate: Racemic 3-HGB (CAS 5469-16-9)
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Enzyme: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)
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Acyl Donor: Vinyl Acetate (irreversible donor)
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Solvent: Tert-butyl methyl ether (TBME) or Toluene (anhydrous)
Methodology:
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Preparation:
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Dissolve 10.2 g (100 mmol) of racemic 3-HGB in 100 mL of anhydrous TBME.
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Add 200 mmol (2 eq) of Vinyl Acetate.
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Critical Step: Ensure the system is strictly anhydrous to prevent non-specific hydrolysis.
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Enzymatic Reaction:
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Add 1.0 g of immobilized CAL-B.
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Incubate at 30°C with orbital shaking (200 rpm).
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Monitoring: Track reaction progress via Chiral GC or HPLC. The enzyme will selectively acetylate the (R)-enantiomer to form (R)-3-acetoxy-γ-butyrolactone.
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Termination:
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Stop the reaction when conversion reaches ~50-52% (usually 24-48 hours). Do not exceed 55% conversion to avoid consuming the desired (S)-isomer.
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Filter off the immobilized enzyme (can be washed and reused).
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-
Purification (Separation of Isomers):
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Evaporate the solvent.[2]
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Distillation: The (S)-alcohol (BP ~100°C/0.3 mmHg) and the (R)-acetate (BP higher) can be separated via fractional distillation under reduced pressure.
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Alternatively, use column chromatography (Silica gel; Ethyl Acetate/Hexane gradient).
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Validation:
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Analyze the isolated (S)-3-HGB fraction.
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Target Optical Rotation:
(c=1, Ethanol).[1]
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Workflow Diagram
Caption: Workflow for the enzymatic kinetic resolution of CAS 5469-16-9.
Part 4: Safety & Regulatory Compliance (GHB Context)
Researchers must be aware that 3-hydroxy-γ-butyrolactone is chemically related to Gamma-Butyrolactone (GBL) and Gamma-Hydroxybutyrate (GHB) .
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Precursor Status: While 3-HGB is a hydroxylated derivative, it can theoretically be converted into GHB analogues. In many jurisdictions, it is monitored as a "List II" chemical or a "controlled substance analogue" depending on intent.
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Action: Verify local DEA/EMA regulations before procurement.
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Handling Precautions:
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Hygroscopicity: The substance absorbs water rapidly, which can hydrolyze the lactone ring to 3,4-dihydroxybutyric acid. Store under nitrogen or argon at 2–8°C.
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Toxicity: Causes serious eye damage (H318) and may cause drowsiness (H336).[3][4] Use standard PPE (goggles, gloves) and work in a fume hood.
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Part 5: Therapeutic Applications & Significance[12]
Statin Synthesis (Lipitor)
The (S)-isomer of 3-HGB is a precursor to the chiral side chain of Atorvastatin .[1] The lactone ring is opened to form the 3,5-dihydroxyheptanoic acid pharmacophore, which mimics the HMG-CoA substrate, inhibiting cholesterol synthesis.
HIV Protease Inhibitors
Compounds like Amprenavir utilize the chiral backbone of 3-HGB. The lactone is converted into an epoxide and subsequently opened by an amine, establishing the hydroxyethylamine transition-state isostere essential for protease inhibition.
Antibiotics (Carbapenems)
3-HGB serves as a starting material for the synthesis of the carbapenem nucleus (e.g., Thienamycin analogues), where the stereochemistry at C3 controls the configuration of the final antibiotic.
References
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LookChem. (2025). CAS 5469-16-9 Chemical Properties and Applications. Link
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BenchChem. (2025).[1] (S)-3-Hydroxy-gamma-butyrolactone: A Comprehensive Technical Guide. Link
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Lee, S. H., et al. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Applied Microbiology and Biotechnology. Link
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CymitQuimica. (2025). Safety and Handling of (S)-3-hydroxy-gamma-butyrolactone. Link
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MDPI. (2021). An Alternative Enzymatic Route to Ergogenic Ketone Body Esters. Link
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Google Patents. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone (CN1425658A). Link
